Cas no 10153-17-0 (3-(Carbamothioylamino)-1-phenylurea)

3-(Carbamothioylamino)-1-phenylurea structure
10153-17-0 structure
Product Name:3-(Carbamothioylamino)-1-phenylurea
CAS No:10153-17-0
MF:C8H10N4OS
MW:210.256199359894
CID:2866200
Update Time:2023-08-10

3-(Carbamothioylamino)-1-phenylurea Chemical and Physical Properties

Names and Identifiers

    • CBDivE_016066
    • 3-(CARBAMOTHIOYLAMINO)-1-PHENYLUREA
    • [2-(aminothioxomethyl)hydrazino]-N-benzamide
    • ST51030843
    • 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide
    • 2-(Aminothioxomethyl)-N-phenylhydrazinecarboxamide
    • 3-(Carbamothioylamino)-1-phenylurea
    • Inchi: 1S/C8H10N4OS/c9-7(14)11-12-8(13)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,14)(H2,10,12,13)
    • InChI Key: POQBKUUDVKIFNN-UHFFFAOYSA-N
    • SMILES: S=C(N)NNC(NC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 210.057532g/mol
  • Monoisotopic Mass: 210.057532g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 210.26g/mol
  • XLogP3: 0.5
  • Topological Polar Surface Area: 111
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